molecular formula C24H29N3O3 B14950867 2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

Cat. No.: B14950867
M. Wt: 407.5 g/mol
InChI Key: DKNBTSNKQUQKMF-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzodioxole moiety, a triazaspirane ring, and a phenolic group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]phenol typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then coupled with a suitable triazaspirane precursor

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines to ensure precision and reproducibility. The process is optimized for large-scale production by employing high-yield reactions and minimizing the use of hazardous reagents. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The triazaspirane ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzodioxole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and antioxidant activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzodioxole moiety can interact with aromatic residues in proteins, affecting their function. The triazaspirane ring may participate in binding to metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2H-1,3-Benzodioxol-5-yl)benzoic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

Compared to these similar compounds, 2-[4-(2H-1,3-benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol stands out due to its spirocyclic structure and the presence of a triazaspirane ring. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-9-propan-2-yl-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol

InChI

InChI=1S/C24H29N3O3/c1-16(2)27-11-9-24(10-12-27)25-19(17-7-8-22-23(13-17)30-15-29-22)14-20(26-24)18-5-3-4-6-21(18)28/h3-8,13,16,20,26,28H,9-12,14-15H2,1-2H3

InChI Key

DKNBTSNKQUQKMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2(CC1)NC(CC(=N2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5O

Origin of Product

United States

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